![molecular formula C15H13IN2OS B4716376 N-(4-acetylphenyl)-N'-(2-iodophenyl)thiourea](/img/structure/B4716376.png)
N-(4-acetylphenyl)-N'-(2-iodophenyl)thiourea
Overview
Description
N-(4-acetylphenyl)-N'-(2-iodophenyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using a simple and efficient method. This compound has been found to exhibit promising biological and pharmacological properties, making it an attractive molecule for further research.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N'-(2-iodophenyl)thiourea is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with specific targets in cells, such as enzymes or receptors. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(2-iodophenyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including some that are resistant to conventional antibiotics. Additionally, it has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. However, further research is needed to fully understand its effects on different cell types and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-acetylphenyl)-N'-(2-iodophenyl)thiourea is its ease of synthesis and purification. Additionally, it exhibits a range of biological activities, making it a versatile molecule for use in various lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-N'-(2-iodophenyl)thiourea. One area of interest is its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, its use as a fluorescent probe for the detection of metal ions may have applications in analytical chemistry. Further research is needed to fully understand its mechanism of action and potential uses in different fields.
Scientific Research Applications
N-(4-acetylphenyl)-N'-(2-iodophenyl)thiourea has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have potential as a fluorescent probe for the detection of metal ions, making it useful in analytical chemistry.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-(2-iodophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2OS/c1-10(19)11-6-8-12(9-7-11)17-15(20)18-14-5-3-2-4-13(14)16/h2-9H,1H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRUXXFZJJBJPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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